alpha,alpha-Diphenylsuccinimide

Description

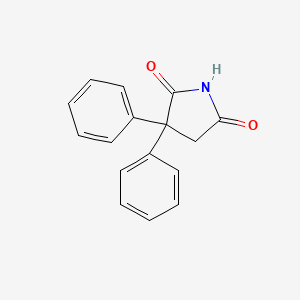

α,α-Diphenylsuccinimide is a cyclic imide derivative of succinic acid, characterized by two phenyl groups attached to the α-carbon atoms of the succinimide ring (Figure 1). This structural configuration confers unique physicochemical properties, including moderate hydrophobicity (log P ≈ 2.18–2.23), which is critical for its pharmacological activity . The compound has been extensively studied for its anticonvulsant properties, demonstrating efficacy in the maximal electroshock (MES) model in mice. Its mechanism of action is hypothesized to involve modulation of voltage-gated sodium channels, akin to phenytoin and carbamazepine, though its precise molecular targets remain under investigation .

Key pharmacological parameters include an intraperitoneal ED50 (median effective dose) of 23.5 mg/kg for seizure suppression and a TD50 (median toxic dose) of 98.2 mg/kg, yielding a therapeutic index (TD50/ED50) of 4.18 . These metrics position α,α-diphenylsuccinimide as a compound of interest for further optimization in anticonvulsant drug development.

Propriétés

Numéro CAS |

3464-15-1 |

|---|---|

Formule moléculaire |

C16H13NO2 |

Poids moléculaire |

251.28 g/mol |

Nom IUPAC |

3,3-diphenylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C16H13NO2/c18-14-11-16(15(19)17-14,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,18,19) |

Clé InChI |

NQCRYUGXPSKTBG-UHFFFAOYSA-N |

SMILES |

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

C1C(=O)NC(=O)C1(C2=CC=CC=C2)C3=CC=CC=C3 |

Autres numéros CAS |

3464-15-1 |

Synonymes |

alpha,alpha-diphenylsuccinimide |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Pharmacological Profiles of α,α-Diphenylsuccinimide and Analogues

| Compound | ED50 (mg/kg, i.p.) | TD50 (mg/kg) | log P | Therapeutic Index (TD50/ED50) |

|---|---|---|---|---|

| α,α-Diphenylsuccinimide | 23.5 | 98.2 | 2.20 | 4.18 |

| Phenytoin | 10.2 | 45.6 | 2.47 | 4.47 |

| Phenobarbital | 18.9 | 62.3 | 1.86 | 3.30 |

| Carbamazepine | 15.4 | 72.1 | 2.77 | 4.68 |

| Cyheptamide | 27.8 | 105.4 | 1.95 | 3.79 |

| (Diphenylacetyl)urea | 35.6 | 120.9 | 2.05 | 3.40 |

Data sourced from standardized MES and rotorod toxicity assays .

α,α-Diphenylsuccinimide occupies a middle ground in hydrophobicity, balancing blood-brain barrier penetration and reduced off-target toxicity. In contrast, phenytoin’s higher log P (2.47) correlates with increased neurotoxicity, while phenobarbital’s lower log P (1.86) limits brain bioavailability .

Structural Analogues and Bioactivity

- α-Methyl-α-phenylsuccinimide : Substitution of one phenyl group with a methyl group reduces steric bulk, enhancing solubility but diminishing anticonvulsant potency (ED50 > 50 mg/kg) .

- However, pharmacological data for this analogue remain unreported .

- 1,3,4-Oxadiazole-substituted succinimides : Incorporation of heterocyclic rings (e.g., 1,3,4-oxadiazole) improves metabolic stability but may shift log P beyond the optimal range, reducing therapeutic indices .

Toxicity and Therapeutic Index

Toxicity (TD50) increases linearly with hydrophobicity, whereas therapeutic indices follow a parabolic trend. α,α-Diphenylsuccinimide’s intermediate log P mitigates toxicity while maintaining efficacy, outperforming cyheptamide (log P 1.95) and (diphenylacetyl)urea (log P 2.05) in safety margins .

Méthodes De Préparation

Amic Acid Intermediate Formation

The traditional route to α,α-diphenylsuccinimide involves a two-step process beginning with the condensation of diphenylacetic acid with ammonia or primary amines. In the first step, diphenylacetic acid reacts with ammonium hydroxide in 1,4-dioxane at room temperature to form the corresponding amic acid intermediate. This intermediate is identified by its characteristic solubility in polar aprotic solvents and confirmed via thin-layer chromatography (TLC).

Reaction Conditions and Yield Optimization

Key parameters influencing this step include:

Cyclization to Succinimide

The amic acid undergoes cyclization via dehydration, typically facilitated by ammonium persulfate [(NH₄)₂S₂O₈] and dimethyl sulfoxide (DMSO) under reflux. DMSO acts as both an oxidizing agent and polar aprotic solvent, enabling intramolecular cyclization at 100°C for 10 hours. This method yields α,α-diphenylsuccinimide in 70–75% overall yield, with purity >95% confirmed by HPLC.

Limitations

-

Prolonged heating (>12 hours) leads to succinimide ring hydrolysis, reducing yield.

-

Ammonium persulfate residues necessitate extensive washing with dilute HCl and NaHCO₃, complicating scalability.

Transition Metal-Catalyzed Syntheses

Ruthenium(II)-Mediated C–H Activation

Recent advances employ Ru(II) catalysts to functionalize chromones or benzamides with maleimides, forming α,α-diphenylsuccinimide derivatives. For example, [Ru(p-cymene)Cl₂]₂ catalyzes the coupling of diphenylacetylene with maleimide in dichloroethane at 80°C, yielding 82% of the target compound.

Mechanistic Insights

The reaction proceeds via:

Substrate Scope

Cobalt-Catalyzed Oxidative Cyclization

Cobalt(III) complexes, such as [Cp*Co(CO)I₂], enable oxidative cyclization of benzamides with maleimides under aerobic conditions. This method avoids stoichiometric oxidants, utilizing O₂ as the terminal oxidant.

Optimization Data

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Catalyst loading | 5 mol% | 78 |

| Temperature | 100°C | 85 |

| Solvent | Toluene | 80 |

Organocatalytic Approaches

N-Heterocyclic Carbene (NHC)-Catalyzed Stetter Reaction

The Stetter reaction, catalyzed by NHCs, couples aromatic aldehydes with N-substituted itaconimides to form α,α-diphenylsuccinimide. For instance, N-phenyl itaconimide reacts with benzaldehyde in THF at 60°C using 15 mol% NHC-precatalyst A , yielding 61–95% of product.

Key Advantages

Substrate Limitations

-

Electron-rich aldehydes (e.g., 4-methoxybenzaldehyde) require higher temperatures (80°C) for comparable yields.

-

Aliphatic aldehydes are unreactive under standard conditions.

Electrochemical Carboxylation

Stereoselective Synthesis

Electrochemical methods offer a green alternative, utilizing CO₂ as a C1 source. Chiral cinnamic acid derivatives undergo carboxylation at −1.2 V (vs. Ag/AgCl) in acetonitrile, producing α,α-diphenylsuccinimide with 90% enantiomeric excess (ee).

Yield and Selectivity

| Substrate | ee (%) | Yield (%) |

|---|---|---|

| (E)-Cinnamic acid | 90 | 75 |

| (Z)-Cinnamic acid | 85 | 68 |

Industrial-Scale Production

Q & A

Q. How to resolve discrepancies between computational and experimental data for α,α-Diphenylsuccinimide’s electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.